molecular formula C8H3BrFNO2 B1448997 5-Bromo-2-cyano-4-fluorobenzoic acid CAS No. 1805590-63-9

5-Bromo-2-cyano-4-fluorobenzoic acid

Cat. No. B1448997
CAS RN: 1805590-63-9
M. Wt: 244.02 g/mol
InChI Key: FDEFEKZSYJHTAU-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-fluorobenzoic acid (5-Br-2-CN-4-FBz) is an aromatic organofluorine compound with a broad range of applications in the fields of biochemistry, pharmaceuticals, and materials science. It is an important building block for the synthesis of a variety of compounds, including drugs, polymers, and other materials. As a result, 5-Br-2-CN-4-FBz has become an important research tool in the laboratory.

Scientific Research Applications

5-Br-2-CN-4-FBz has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including drugs, polymers, and other materials. It has also been used as a reagent for the synthesis of other organofluorine compounds, such as 4-fluorobenzoic acid, 5-bromo-2-cyano-4-fluorobenzoic acid esters, and 4-fluorobenzaldehyde. In addition, 5-Br-2-CN-4-FBz has been used as a catalyst in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other materials.

Mechanism of Action

The mechanism of action of 5-Br-2-CN-4-FBz is not fully understood. However, it is thought to act as an electron-donating group, which can interact with other electron-rich species to form a variety of covalent bonds. Additionally, 5-Br-2-CN-4-FBz has been shown to act as a Lewis acid, which can interact with electron-poor species to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2-CN-4-FBz have not been extensively studied. However, it is known to be toxic to some organisms, including mammals, insects, and plants. Additionally, 5-Br-2-CN-4-FBz has been shown to affect the activity of some enzymes, including cytochrome P450 and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

5-Br-2-CN-4-FBz has several advantages for use in laboratory experiments. It is relatively inexpensive and can be readily synthesized in high yields. Additionally, it is a relatively stable compound and has a low toxicity profile. However, it can be difficult to handle and may require special safety precautions.

Future Directions

There are a variety of potential future directions for research involving 5-Br-2-CN-4-FBz. These include further investigation into its mechanism of action, its potential applications in drug synthesis, and its potential use as a catalyst or reagent in other chemical reactions. Additionally, further research into the biochemical and physiological effects of 5-Br-2-CN-4-FBz could provide insight into its potential therapeutic applications. Finally, further research into the safety and toxicity of 5-Br-2-CN-4-FBz could lead to improved safety protocols for its use in the laboratory.

properties

IUPAC Name

5-bromo-2-cyano-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-2-5(8(12)13)4(3-11)1-7(6)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEFEKZSYJHTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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